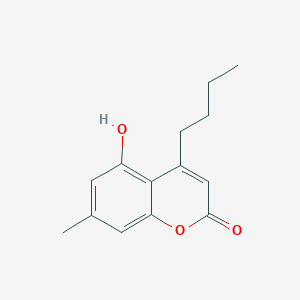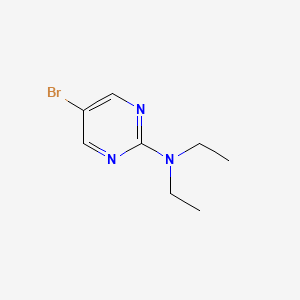
4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of these heterocycles has been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . The reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane afforded 7-(4-bromobutoxy)-2H-chromen-2-one, further reaction of this with 4-methyl-1H-imidazole in acetonitrile led to 7-(4-(4-methyl-4,5-dihydro-1H-imidazol-1-yl)butoxy)-2H-chromen-2-one .Molecular Structure Analysis
The molecular formula of “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is C14H16O3 . It belongs to the subgroup of lactones . Coumarin is also known as 1,2-benzopyrone or o-hydroxycinnamic acid-8-lactone .Chemical Reactions Analysis
Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . A series of 4-methyl-2H-chromen-2-ones were synthesized via Von Pechmann condensation .Applications De Recherche Scientifique
Medical Science and Biomedical Research
Coumarin derivatives, such as “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Industrial Applications
These compounds have wide-ranging industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
Novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .
Synthesis Procedures
The synthesis of coumarin systems, including “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Pharmacokinetics
The compound “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is studied in the field of pharmacokinetics . This involves the study of how the compound is absorbed, distributed, metabolized, and excreted in the body .
High-Resolution Mass Spectra (HRMS)
The compound is also studied using high-resolution mass spectra (HRMS) in electrospray ionization (ESI) . This helps in determining the molecular weight of the compound and its structural features .
Orientations Futures
The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Since then, compounds containing the coumarin backbone have been a very important group of compounds due to their usage in pharmacy and medicine . Therefore, many different methods and techniques are developed in order to synthesize coumarin derivatives . Future research may focus on developing more efficient synthesis methods and exploring the biological properties of coumarin derivatives .
Mécanisme D'action
Target of Action
4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties. They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some coumarin derivatives have been tested for their ability to inhibit DNA gyrase , which is an essential enzyme involved in DNA replication.
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-butyl-5-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUOVBFEKQXBKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)









![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
